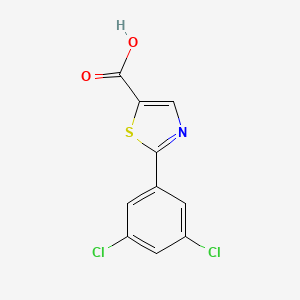
(4-(2-(Pyridin-4-yl)thiazol-4-yl)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a thiazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a halogenated benzene derivative.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated derivatives
Substitution: Functionalized aromatic compounds
Aplicaciones Científicas De Investigación
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The thiazole and pyridine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]phenyl}methanamine hydrochloride
Uniqueness
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H14ClN3S |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N3S.ClH/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13;/h1-8,10H,9,16H2;1H |
Clave InChI |
SVJNFWNDIXAMEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CSC(=N2)C3=CC=NC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)



![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)



![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
